Ethyl 2,4-dibromooxazole-5-carboxylate
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Overview
Description
Ethyl 2,4-dibromooxazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H5Br2NO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dibromooxazole-5-carboxylate typically involves the bromination of oxazole derivatives. One common method is the bromination of ethyl oxazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dibromooxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can occur at the oxazole ring, leading to the formation of oxazole N-oxides.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution Reactions: Various substituted oxazole derivatives.
Reduction Reactions: Less brominated oxazole derivatives.
Oxidation Reactions: Oxazole N-oxides.
Scientific Research Applications
Ethyl 2,4-dibromooxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dibromooxazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atoms and oxazole ring. These interactions can lead to the modulation of biological pathways, resulting in its observed bioactivity.
Comparison with Similar Compounds
Ethyl 2,4-dibromooxazole-5-carboxylate can be compared with other oxazole derivatives, such as:
Ethyl oxazole-5-carboxylate: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,4-Dibromooxazole: Similar structure but without the ethyl carboxylate group, affecting its solubility and reactivity.
Oxazole N-oxides: Oxidized derivatives with different electronic properties and reactivity.
This compound is unique due to the presence of both bromine atoms and the ethyl carboxylate group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5Br2NO3 |
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Molecular Weight |
298.92 g/mol |
IUPAC Name |
ethyl 2,4-dibromo-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H5Br2NO3/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3 |
InChI Key |
CTSALBMWJVZNDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Br)Br |
Origin of Product |
United States |
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